1-Chloro-4-methylcyclohex-1-ene
CAS No.:
Cat. No.: VC13584136
Molecular Formula: C7H11Cl
Molecular Weight: 130.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11Cl |
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Molecular Weight | 130.61 g/mol |
IUPAC Name | 1-chloro-4-methylcyclohexene |
Standard InChI | InChI=1S/C7H11Cl/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3 |
Standard InChI Key | KTJOJGBCWCZFKW-UHFFFAOYSA-N |
SMILES | CC1CCC(=CC1)Cl |
Canonical SMILES | CC1CCC(=CC1)Cl |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
1-Chloro-4-methylcyclohex-1-ene features a cyclohexene backbone with substituents at positions 1 and 4. The double bond between C1 and C2 restricts ring flexibility, locking the molecule into a half-chair conformation. The chlorine atom at C1 adopts an equatorial position to minimize steric strain, while the methyl group at C4 influences electronic distribution .
Key Structural Data:
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Molecular Formula: C₇H₁₁Cl
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IUPAC Name: 1-chloro-4-methylcyclohexene
Stereochemical Considerations
The double bond imposes geometric constraints, preventing free rotation and stabilizing specific conformers. Unlike saturated analogs (e.g., 1-chloro-4-methylcyclohexane), the planar sp²-hybridized carbons at C1 and C2 render the molecule more reactive toward electrophilic additions .
Synthesis and Manufacturing
Industrial Production
Commercial suppliers such as MuseChem and VulcanChem offer the compound at ≥95% purity, priced at approximately ฿2,637.00 per 0.1 g . Scalable synthesis remains challenging due to the need for precise steric control during chlorination and purification steps.
Physicochemical Properties
Spectroscopic Data
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Mass Spectrometry: Dominant fragments at m/z 81 and 55 correspond to cyclohexene ring cleavage .
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NMR: Expected signals include a doublet for the vinylic proton (δ 5.5–6.0 ppm) and a multiplet for the methyl group (δ 1.0–1.5 ppm) .
Chemical Reactivity and Applications
Reaction Mechanisms
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Nucleophilic Substitution: The chlorine atom undergoes SN2 reactions with strong nucleophiles (e.g., hydroxide), albeit slower than aliphatic chlorides due to steric hindrance.
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Electrophilic Addition: The double bond reacts with halogens or hydrogen halides, yielding dihalogenated or alkyl halide products .
Industrial and Research Applications
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Pharmaceuticals: Intermediate in Taxol core synthesis via copper-catalyzed asymmetric conjugate additions .
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Agrochemicals: Precursor to herbicides and insecticides requiring cyclohexene frameworks .
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Fragrances: Functionalized to produce terpene-like odorants.
Conformational and Stability Analysis
Steric and Electronic Effects
Comparative studies of trans-1-chloro-4-methylcyclohexane reveal that gauche interactions between substituents increase strain by ~2.4 kJ/mol . In the cyclohexene derivative, the rigid double bond exacerbates steric clashes, favoring conformers with substituents in equatorial positions .
Degradation Pathways
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Thermal Decomposition: Above 200°C, dehydrochlorination may occur, forming 4-methylcyclohexene.
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Hydrolysis: Slow reaction with water yields 4-methylcyclohexanol under acidic conditions .
Comparison with Related Compounds
Property | 1-Chloro-4-methylcyclohex-1-ene | 1-Chloro-4-methylcyclohexane |
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Structure | Unsaturated (cyclohexene) | Saturated (cyclohexane) |
Reactivity | High (electrophilic additions) | Moderate (SN2 substitutions) |
Molecular Weight | 130.61 g/mol | 132.63 g/mol |
LogP | 2.93 | 3.12 |
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